molecular formula C10H11ClN2O B12842500 Furan-2-yl(pyridin-2-yl)methanamine hydrochloride CAS No. 1245649-36-8

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B12842500
CAS No.: 1245649-36-8
M. Wt: 210.66 g/mol
InChI Key: WZRQQMJWLHKPLP-UHFFFAOYSA-N
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Description

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This compound is notable for its unique structure, which includes both furan and pyridine rings, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(pyridin-2-yl)methanamine hydrochloride typically involves multicomponent reactions (MCRs). One common method includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide. This catalyst-free, one-pot synthesis is efficient and allows for the preparation of fully substituted furans .

Industrial Production Methods

Industrial production methods for this compound often involve similar multicomponent reactions due to their efficiency and the ability to produce complex products from simple starting materials in a single step. The use of isocyanide-based MCRs, introduced by Passerini and Ugi, has been particularly effective in synthesizing various heterocyclic compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Furan-2-yl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with cytochrome P450 enzymes, affecting various metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride is unique due to its specific combination of furan and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1245649-36-8

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

furan-2-yl(pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8;/h1-7,10H,11H2;1H

InChI Key

WZRQQMJWLHKPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CO2)N.Cl

Origin of Product

United States

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